molecular formula C12H21N3O2S B4366047 N-cycloheptyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-cycloheptyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4366047
M. Wt: 271.38 g/mol
InChI Key: GIKMLKPTSNHTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as CDHP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely used as antibacterial and antifungal agents. CDHP is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer.

Mechanism of Action

CDHP inhibits the activity of CA IX, an enzyme that is overexpressed in many types of cancer. CA IX plays a crucial role in maintaining the pH balance of cancer cells, which is essential for their survival. CDHP binds to the active site of CA IX and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in the pH of cancer cells, which in turn inhibits their growth and proliferation.
Biochemical and Physiological Effects:
CDHP has been shown to have a selective inhibitory effect on CA IX, with little or no effect on other isoforms of carbonic anhydrase. This selectivity is important because it reduces the risk of side effects associated with the inhibition of other carbonic anhydrase isoforms. CDHP has also been found to have good pharmacokinetic properties, including high bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

CDHP is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. However, CDHP has some limitations for lab experiments. It is a synthetic compound that is not found in nature, which makes it more difficult to study its effects in vivo. In addition, CDHP has a relatively high molecular weight, which can limit its ability to penetrate cell membranes and reach its target enzyme.

Future Directions

There are several future directions for the research and development of CDHP. One area of interest is the use of CDHP in combination therapy for cancer. CDHP has been shown to sensitize cancer cells to radiation therapy, and it may also enhance the effectiveness of other anticancer drugs. Another area of interest is the development of more potent and selective CA IX inhibitors. CDHP is a promising lead compound for this purpose, and further optimization may lead to the discovery of more effective anticancer agents. Finally, CDHP may have potential applications in other diseases where CA IX is overexpressed, such as glaucoma and osteoporosis.

Scientific Research Applications

CDHP has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CDHP has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy. In addition to its anticancer properties, CDHP has been investigated for its potential use in the treatment of glaucoma, a condition characterized by increased intraocular pressure.

properties

IUPAC Name

N-cycloheptyl-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-10-12(9-13-15(10)2)18(16,17)14-11-7-5-3-4-6-8-11/h9,11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKMLKPTSNHTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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